
Meclonazepam
Übersicht
Beschreibung
Es ist strukturell ähnlich wie Clonazepam und hat sedative und anxiolytische Eigenschaften sowie antiparasitäre Wirkungen gegen den parasitären Wurm Schistosoma mansoni . Trotz seiner potenziellen therapeutischen Anwendungen wurde Meclonazepam nie als Arzneimittel vermarktet, sondern tauchte stattdessen online als Designer-Droge auf .
Wirkmechanismus
Target of Action
Meclonazepam, a benzodiazepine derivative, primarily targets the gamma-aminobutyric acid (GABA) receptors . GABA is the principal inhibitory neurotransmitter in the human body . Additionally, recent studies have identified that this compound targets transient receptor potential ion channels of the melastatin family (TRPM channels) in schistosome parasites .
Mode of Action
This compound acts as an allosteric modulator of GABA receptors . When GABA binds to GABA(a) receptors found in neuron synapses, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors . This enhances the GABA receptor responses, leading to sedative and anxiolytic effects . In the case of schistosome parasites, this compound activates TRPM channels, causing worm paralysis, tissue depolarization, and surface damage .
Biochemical Pathways
The metabolism of this compound is similar to that of other nitro-containing benzodiazepines such as clonazepam . The main metabolites of this compound found in human urine are amino-meclonazepam and acetamido-meclonazepam . Both metabolites are produced by hepatocytes and in a mice model .
Pharmacokinetics
Based on data from a single patient, the bioavailability can be estimated to be close to 100%, the volume of distribution to be around 300 l, and a plasma half-life approximately 80 hours .
Result of Action
The activation of GABA receptors by this compound results in sedative and anxiolytic effects, similar to other benzodiazepines . It also has anti-parasitic effects against the parasitic worm Schistosoma mansoni . The activation of TRPM channels in schistosome parasites leads to worm paralysis, tissue depolarization, and surface damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, under nitrogen, the amount of amino-meclonazepam produced increased 140 times . .
Biochemische Analyse
Biochemical Properties
Meclonazepam interacts with various enzymes and proteins in the body. It is metabolized primarily in the liver, with the main metabolites found in human urine being amino-meclonazepam and acetamido-meclonazepam . These metabolites suggest that this compound undergoes N-dealkylation and nitro reduction, similar to other nitro-containing benzodiazepines such as clonazepam .
Cellular Effects
This compound has several effects on cellular processes. It influences cell function by interacting with GABA (gamma-aminobutyric acid) receptors in the brain, enhancing the effect of the neurotransmitter GABA and leading to sedative and anxiolytic effects
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GABA receptors. As a benzodiazepine, this compound enhances the effect of GABA, a neurotransmitter that inhibits the activity of neurons. By binding to the benzodiazepine site on the GABA receptor, this compound increases the frequency of the chloride channel opening within the receptor complex, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, under nitrogen, the amount of amino-meclonazepam produced increased 140 times . This suggests that the metabolic activity and the resulting effects of this compound can vary significantly under different conditions. More detailed studies are needed to understand the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, this compound can successfully cure parasitic infections with a single dose of at least 0.3 mg/kg, but clinical tolerance was limited by severe adverse drug effects including drowsiness, dizziness, slurred speech, ataxia, muscle weakness, reduced mental alertness, and lateral nystagmus .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, undergoing processes such as N-dealkylation and nitro reduction . The main metabolites, amino-meclonazepam and acetamido-meclonazepam, suggest interactions with various enzymes during metabolism .
Vorbereitungsmethoden
Die Synthese von Meclonazepam beinhaltet die Bildung einer Benzodiazepin-Kernstruktur. Ein üblicher Syntheseweg umfasst die Reaktion von 2-Chlorbenzoylchlorid mit Methylamin zur Bildung von 2-Chlorbenzamid. Dieses Zwischenprodukt wird dann mit 2-Nitrobenzylchlorid umgesetzt, um die entsprechende Nitroverbindung zu bilden, die zu einer Cyclisierung zur Bildung des Benzodiazepin-Kerns führt. Der letzte Schritt beinhaltet die Reduktion der Nitrogruppe zur Bildung von this compound .
Analyse Chemischer Reaktionen
Meclonazepam unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Wissenschaftliche Forschungsanwendungen
Antiparasitic Activity
Schistosomiasis Treatment
Meclonazepam has been identified as a promising candidate for the treatment of schistosomiasis, particularly against Schistosoma mansoni and Schistosoma haematobium. Initial evaluations indicated that this compound effectively induces paralysis and kills juvenile worms, a significant advantage over the current frontline therapy praziquantel, which is less effective against immature stages of the parasite .
Structural Modifications and Derivatives
Research has focused on synthesizing derivatives of this compound to enhance its therapeutic index while reducing sedative side effects. Modifications at various positions on the benzodiazepine ring have yielded compounds that maintain antiparasitic activity but exhibit lower sedation potential. For instance, derivatives such as MYM-V-56 and MYM-III-10 have shown promise in preclinical models, demonstrating comparable efficacy to this compound with reduced CNS activity .
Clinical Trials
This compound was evaluated in clinical trials where it demonstrated curative effects against schistosomiasis; however, its development was hindered by dose-limiting side effects such as drowsiness and muscle weakness. These adverse reactions are typical of benzodiazepines due to their action on the central nervous system .
Animal Studies
In murine models, this compound treatment resulted in a significant shift of adult worms from the mesenteric vasculature to the liver, indicating effective targeting of the parasites. The studies showed that after treatment with this compound, 100% of adult worms were found in the liver, demonstrating its efficacy in clearing infections .
Comparative Efficacy
A comparison table summarizing the efficacy of this compound and its derivatives against schistosomiasis is presented below:
Compound | Efficacy Against Juvenile Worms | Sedative Effects | Notes |
---|---|---|---|
This compound | Yes | High | Original compound with significant CNS activity |
MYM-V-56 | Yes | Low | Modified for reduced sedation |
MYM-III-10 | Yes | Low | Enhanced therapeutic index |
Vergleich Mit ähnlichen Verbindungen
Meclonazepam ist anderen Benzodiazepinen wie Clonazepam, Flubromazolam und Diclazepam ähnlich . es ist einzigartig in seiner Kombination aus sedativen, anxiolytischen und antiparasitären Eigenschaften . Im Gegensatz zu vielen anderen Benzodiazepinen wurde this compound nie als Arzneimittel vermarktet, sondern tauchte als Designer-Droge auf .
Ähnliche Verbindungen
- Clonazepam
- Flubromazolam
- Diclazepam
- Deschloroetizolam
Biologische Aktivität
Meclonazepam (MCLZ), a benzodiazepine derivative, has garnered attention for its potential as an antischistosomal agent, particularly against Schistosoma mansoni and Schistosoma haematobium. Discovered in the 1970s, MCLZ was initially sidelined due to significant sedative side effects. However, recent studies have highlighted its biological activity, particularly its efficacy in treating schistosomiasis, a neglected tropical disease affecting over 200 million people worldwide.
This compound's mechanism involves inducing apoptosis in schistosome parasites through the activation of pro-apoptotic caspases. Research indicates that MCLZ can cause extensive tegument damage and directly kill parasites, demonstrating a rapid action within hours of administration. In rodent models, MCLZ treatment results in a significant shift of adult worms from the mesenteric vasculature to the liver, indicating paralysis and death of the parasites .
Key Findings:
- Caspase Activation : High levels of caspase activity were detected three hours post-treatment with MCLZ, indicating its pro-apoptotic effects on schistosomes .
- Efficacy Against Drug-Resistant Strains : MCLZ remains effective against praziquantel-resistant strains of schistosomes, presenting it as a potential alternative treatment option .
Structure-Activity Relationship
The structure-activity relationship (SAR) of this compound has been explored to understand its biological efficacy better. The amide moiety is identified as a critical pharmacophoric unit for the schistosomicidal activity of benzodiazepines. Substitutions on this moiety can significantly affect the drug's activity and side effects .
Compound | Key Features | Efficacy Against Schistosomiasis |
---|---|---|
This compound (MCLZ) | Amide moiety critical for activity; sedative effects noted | Effective against S. mansoni and S. haematobium |
Praziquantel (PZQ) | Broad-spectrum efficacy; resistance reported | High cure rates but resistance issues |
Clinical Trials and Case Studies
A small-scale human trial demonstrated that while MCLZ effectively cured infections with S. mansoni and S. haematobium, it also led to pronounced sedation at therapeutic doses. This highlights the need for further research into mitigating these side effects while maintaining efficacy .
In animal studies, MCLZ was administered at doses of 100 mg/kg, resulting in a complete shift of worms to the liver within three hours post-treatment. This rapid action underscores its potential as an effective therapy for schistosomiasis .
Comparative Analysis with Praziquantel
While praziquantel remains the frontline treatment for schistosomiasis, reports of treatment failures and emerging resistance necessitate alternative therapies like MCLZ. Unlike praziquantel, which primarily affects adult worms, MCLZ demonstrates efficacy against juvenile stages as well .
Eigenschaften
IUPAC Name |
(3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVYJCAFWGNSY-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207366 | |
Record name | Meclonazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58662-84-3 | |
Record name | Meclonazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58662-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meclonazepam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058662843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meclonazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MECLONAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN43209SMA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.